molecular formula C27H28N4O2S B4004086 2-{[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide

2-{[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide

Cat. No.: B4004086
M. Wt: 472.6 g/mol
InChI Key: WGIBHWGSPYLPIV-UHFFFAOYSA-N
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Description

2-{[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a diphenylmethyl group, and an ethoxyphenyl group

Preparation Methods

The synthesis of 2-{[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is typically formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced through a Friedel-Crafts alkylation reaction using diphenylmethane and a suitable catalyst.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiol derivatives.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction using appropriate amines and carboxylic acid derivatives.

Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-{[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the propanamide moiety, leading to the formation of corresponding reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like thiols or amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-{[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide can be compared with other similar compounds, such as:

    2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide: This compound also contains a diphenylmethyl group and a sulfanyl group but has an oxadiazole ring instead of a triazole ring.

    2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide: This compound contains a triazole ring and a sulfanyl group but has different substituents on the triazole ring and a different amide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[(5-benzhydryl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O2S/c1-4-33-23-17-15-22(16-18-23)28-26(32)19(2)34-27-30-29-25(31(27)3)24(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-19,24H,4H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIBHWGSPYLPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(N2C)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide
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2-{[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide
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2-{[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide
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2-{[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide
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2-{[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide
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2-{[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide

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